5-Azaspiro[3.4]octan-7-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azaspiro[3.4]octan-7-ylmethanol is a chemical compound with the molecular formula C8H15NO . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a similar compound, has been explained in a research paper . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO/c10-6-7-4-8(9-5-7)2-1-3-8/h7,9-10H,1-6H2 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 141.21 . The physical form of the compound is oil .Scientific Research Applications
Diversity-Oriented Synthesis
5-Azaspiro compounds, including variants like 5-azaspiro[2.4]heptanes and 5-azaspiro[3.4]octan-7-ylmethanol, are integral in diversity-oriented synthesis. They are synthesized via multicomponent condensation and transformed into functionalized pyrrolidines, piperidines, and azepines. These processes yield scaffolds of significant relevance for drug discovery, particularly in chemistry-driven approaches (Wipf, Stephenson, & Walczak, 2004).
Stereochemical Structure-Activity Relationships
5-Azaspiro compounds are also essential in studying stereochemical structure-activity relationships. For example, specific derivatives like 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones have been synthesized to understand the stereochemical and physicochemical properties affecting antibacterial activity against various bacteria (Kimura et al., 1994).
Novel Structural Modules for Drug Discovery
The synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, as described by Li, Rogers-Evans, and Carreira (2013), highlights their role as novel, multifunctional, and structurally diverse modules in drug discovery. These spirocycles are designed to enhance the potential for new drug developments (Li, Rogers-Evans, & Carreira, 2013).
Cycloaddition Reactions
5-Azaspiro compounds are key in cycloaddition reactions, as demonstrated by Chiaroni et al. (2000) in their synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These compounds result from the stereospecific [3+2] 1,3-cycloaddition of methylenelactams with nitrones, highlighting the compounds' versatility in organic synthesis (Chiaroni et al., 2000).
Safety and Hazards
The safety information for 5-Azaspiro[3.4]octan-7-ylmethanol indicates that it is potentially harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
5-azaspiro[3.4]octan-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-4-8(9-5-7)2-1-3-8/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZDFXXMGUFNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.